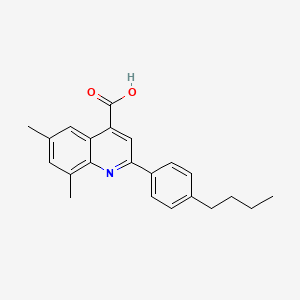

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

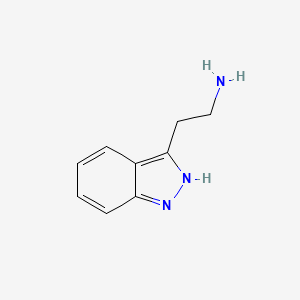

The compound "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline-4-carboxylic acid, which is a scaffold found in various compounds with potential biological activities. The quinoline ring system is a common feature in many pharmacologically active compounds, and modifications on this system can lead to a variety of biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol, as described in the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives . Although the specific synthesis of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the use of butylphenyl and dimethyl groups as substituents in the reaction scheme.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallographic analysis, as demonstrated in the study of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid . The crystal structure of such compounds often reveals stabilizing interactions, such as aromatic π-stacking and hydrogen bonding, which could also be expected in the case of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid".

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including conjugate addition and cyclization, to form new compounds with different substituents on the quinoline ring system . The presence of a carboxylic acid group in the compound suggests that it could participate in reactions typical for carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of substituents like alkyl or aryl groups can affect the compound's solubility, melting point, and reactivity . The presence of a carboxylic acid group contributes to the compound's acidity and its ability to form salts and esters. The specific properties of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" would need to be determined experimentally, but they are likely to be consistent with the behaviors observed in similar quinoline carboxylic acids.

科学研究应用

-

Pharmaceutical Reference Standards

- Field : Pharmaceutical Industry .

- Application : Compounds similar to “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” are used as reference standards for pharmaceutical testing .

- Method : These reference standards are used in analytical development, method validation, and stability and release testing .

- Results : The use of these standards helps to ensure the creation of safer medicines .

-

Photoredox Catalyzed Protodeboronation

- Field : Organic Chemistry .

- Application : Photoredox catalyzed protodeboronation is a process that involves the removal of a boron group from an organic molecule .

- Method : The reaction involves the use of a photoredox catalyst, which is activated by light to initiate the reaction .

- Results : This method can be used to selectively remove boron groups from complex molecules, which can be useful in the synthesis of complex organic compounds .

-

Impurity Reference Materials

- Field : Pharmaceutical Industry .

- Application : Compounds similar to “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” are used as impurity reference materials in the pharmaceutical industry .

- Method : These reference materials are used to identify and quantify impurities in pharmaceutical products .

- Results : The use of these standards helps to ensure the quality and safety of pharmaceutical products .

- Photoredox Catalyzed Protodeboronation

- Field : Organic Chemistry .

- Application : Photoredox catalyzed protodeboronation is a process that involves the removal of a boron group from an organic molecule .

- Method : The reaction involves the use of a photoredox catalyst, which is activated by light to initiate the reaction .

- Results : This method can be used to selectively remove boron groups from complex molecules, which can be useful in the synthesis of complex organic compounds .

安全和危害

属性

IUPAC Name |

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFXNTUGVSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。